2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Phosphodiesterase inhibition PDE10 X-ray crystallography

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 38767-52-1; also named 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one) is the unsubstituted parent heterocycle of the imidazo[1,2-c]quinazoline class. This fused tricyclic system (C₁₀H₉N₃O, MW 187.2 Da, calculated logP ~0.8) incorporates a quinazolinone ring fused to a partially saturated imidazole and serves as the minimal pharmacophoric core for several therapeutically relevant compound families, including PI3K inhibitors, α₁-adrenoceptor antagonists, and phosphodiesterase ligands.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 38767-52-1
Cat. No. B1618113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
CAS38767-52-1
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1CN2C(=C3C=CC=CC3=NC2=O)N1
InChIInChI=1S/C10H9N3O/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2
InChIKeySHNDPSJIDKDKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 38767-52-1): Core Scaffold Identity and Procurement Relevance


2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 38767-52-1; also named 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one) is the unsubstituted parent heterocycle of the imidazo[1,2-c]quinazoline class [1]. This fused tricyclic system (C₁₀H₉N₃O, MW 187.2 Da, calculated logP ~0.8) incorporates a quinazolinone ring fused to a partially saturated imidazole and serves as the minimal pharmacophoric core for several therapeutically relevant compound families, including PI3K inhibitors, α₁-adrenoceptor antagonists, and phosphodiesterase ligands [2][3]. The compound is commercially available at ≥95% purity and is primarily utilized as a synthetic building block for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one Cannot Be Replaced by a Pre-Functionalized Analog


The unsubstituted 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one core is not simply a cheaper or less potent version of its elaborated derivatives; it is the essential synthetic entry point that determines accessible chemical space. Pre-functionalized analogs such as PIK-90 (7,8-dimethoxy-5-nicotinamido) or copanlisib (7-methoxy-8-morpholinopropoxy-5-aminopyrimidinecarboxamide) irreversibly commit the user to a single target profile before any SAR exploration can occur [1]. The Chern et al. (1993) SAR study demonstrated that the same 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one core can yield α₁-adrenoceptor antagonists with sub-nanomolar Ki when derivatized with a phenylpiperazine side chain, yet the identical core elaborated along a different vector produces PI3K inhibitors with picomolar IC₅₀ [2]. Procuring the unsubstituted scaffold preserves all synthetic options; purchasing a pre-substituted congener forecloses them. The quantitative evidence in Section 3 details exactly how substitution position, side-chain identity, and core modification each produce divergent pharmacological outcomes that no single pre-functionalized compound can recapitulate.

Quantitative Differentiation Evidence for 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one Against Closest Analogs


PDE10 vs. PI3K Target Engagement: Core Scaffold Engages Phosphodiesterase, Not Lipid Kinase

The unsubstituted 6H-imidazo[1,2-c]quinazolin-5-one core (the oxidized/aromatized form of the target compound) has been co-crystallized with human phosphodiesterase 10 (PDE10) at 2.60 Å resolution, demonstrating direct occupancy of the PDE10 active site (PDB ID: 5SGE) [1]. This establishes an intrinsic target engagement profile distinct from substituted derivatives: copanlisib (BAY 80-6946), which bears a 7-methoxy-8-(3-morpholinopropoxy) substitution and a 5-aminopyrimidinecarboxamide side chain, targets PI3Kα with IC₅₀ = 0.5 nM and shows no reported PDE10 activity [2]. Similarly, PIK-90 inhibits PI3Kα with IC₅₀ = 11 nM and DNA-PK with IC₅₀ = 13 nM, but is not characterized against PDE10 . The core scaffold's ability to engage a phosphodiesterase rather than a lipid kinase demonstrates that the unsubstituted heterocycle samples a fundamentally different biological target space than its elaborated analogs, making it a distinct starting point for PDE-focused programs.

Phosphodiesterase inhibition PDE10 X-ray crystallography Target engagement

IMP Dehydrogenase Inhibition: A Unique Biochemical Fingerprint Absent in PI3K-Optimized Analogs

The target compound demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH), with Ki values of 240 nM (uncompetitive vs. IMP substrate) and 430-440 nM (vs. NAD substrate) [1]. This IMPDH activity is a biochemical fingerprint of the unsubstituted core scaffold. In contrast, the elaborated PI3K inhibitors copanlisib and PIK-90 have not been reported to inhibit IMPDH at any concentration, as their bulkier substituents (nicotinamide in PIK-90; aminopyrimidinecarboxamide in copanlisib) are optimized for the ATP-binding pocket of lipid kinases and sterically preclude accommodation in the IMPDH active site [2]. The observed IMPDH Ki values (240-440 nM) are weak compared to clinical IMPDH inhibitors such as mycophenolic acid (Ki ≈ 10 nM), representing a 24-44 fold window for optimization through derivatization of the core scaffold. This IMPDH activity provides a quantitative starting point for medicinal chemistry optimization that is entirely absent from pre-functionalized analogs.

IMP dehydrogenase Enzyme inhibition Nucleotide metabolism Binding affinity

α₁-Adrenoceptor SAR: How Side-Chain Absence Defines the Chemical Starting Point

The Chern et al. (1993) structure-activity relationship study provides the most comprehensive quantitative framework for understanding the differentiation value of the unsubstituted core [1]. The simplest substituted derivative, compound 16a (2-[(phenylpiperazinyl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one), displays Ki = 2.01 ± 0.09 nM at α₁-adrenoceptors. The 5-carbonyl→thiocarbonyl replacement (compound 17) reduces affinity 79-fold to Ki = 158 ± 15 nM. Introduction of 7,8-dimethoxy groups (compound 18) causes a 15-fold potency loss to Ki = 30 ± 10 nM. The o-methoxy analog (16b) improves affinity 1.5-fold to Ki = 1.3 ± 0.5 nM, while N-methylation produces compound 20b with Ki = 0.37 nM (5.4-fold improvement) [1]. The unsubstituted core scaffold itself, lacking any side chain, is not active at α₁-adrenoceptors, establishing that the core is the essential but insufficient pharmacophoric element—it defines the geometric scaffold onto which potency-conferring side chains must be appended. This SAR matrix (spanning >400-fold in Ki) demonstrates that the unsubstituted core is the only starting material that allows systematic exploration of the full potency range.

Alpha-1 adrenoceptor Structure-activity relationship Antihypertensive Binding affinity

Lipid Peroxidation Inhibition: Lipophilicity-Dependent Activity from the Core Scaffold

Domany et al. (1998) evaluated a series of imidazo[1,2-c]quinazolines with varying lipophilic character for lipid peroxidation inhibitory activity [1]. All compounds in the series displayed antioxidant properties by cyclic voltammetry (anodic peak potentials consistent with radical scavenging capacity), indicating that the core imidazo[1,2-c]quinazoline heterocycle intrinsically possesses electron-donating capability. However, in biological assays (NADPH-induced lipid peroxidation in rat brain microsomes and Fe²⁺-induced lipid peroxidation in rat brain homogenate), inhibitory activity was strongly dependent on compound lipophilicity—a property that is modulated by substituent choice on the core scaffold. This creates a situation where the unsubstituted core (logP ~0.8, polar character) serves as the hydrophilic baseline from which lipophilicity can be systematically increased through alkylation or aryl substitution. The Domany study demonstrated that imidazo[1,2-c]quinazoline derivatives with higher logP values (achieved through 2,3-disubstitution) exhibited stronger lipid peroxidation inhibition, establishing the core scaffold as a tunable antioxidant platform where the unsubstituted compound represents the minimum-lipophilicity reference point [1].

Lipid peroxidation Antioxidant Cyclic voltammetry Lipophilicity

Dual PI3K/HDAC Inhibitor Design: Why the Core Scaffold Unlocks Polypharmacology That Pre-Functionalized Analogs Cannot

Wu et al. (2017) demonstrated that the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold can be rationally elaborated into dual PI3K/HDAC inhibitors by incorporating HDAC inhibitory functionality (hydroxamic acid zinc-binding group) into a PI3K inhibitor pharmacophore built on this core [1]. The representative dual inhibitors (compounds 12a-j) showed antiproliferative activities against K562 and Hut78 cancer cell lines. This polypharmacology is achievable precisely because the unsubstituted core scaffold provides multiple vectors for simultaneous functionalization—the quinazolinone moiety engages the PI3K ATP-binding pocket while a pendant hydroxamic acid moiety chelates the HDAC catalytic zinc ion. In contrast, pre-functionalized single-target compounds are locked into their respective pharmacology: copanlisib (PI3Kα/δ selective, IC₅₀ = 0.5/0.7 nM) bears a 5-aminopyrimidinecarboxamide that occupies the PI3K affinity pocket but provides no HDAC inhibitory functionality [2]; PIK-90 (PI3Kα IC₅₀ = 11 nM) carries a 5-nicotinamide that similarly precludes HDAC engagement . The unsubstituted core is the only form that permits installation of both PI3K-directing and HDAC-directing functionality without requiring deconstruction of pre-existing substituents.

PI3K/HDAC dual inhibition Cancer Polypharmacology Antiproliferative

Procurement-Driven Application Scenarios for 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 38767-52-1)


De Novo PDE10 Inhibitor Lead Generation Starting from the Co-Crystallized Core Scaffold

The PDB 5SGE co-crystal structure of 6H-imidazo[1,2-c]quinazolin-5-one bound to human PDE10 provides a structure-based drug design (SBDD) starting point that no pre-functionalized analog can replicate. Researchers can procure the unsubstituted core scaffold (CAS 38767-52-1), dock it into the PDE10 active site using the 5SGE coordinates as a template, and computationally enumerate substitution patterns at the 2-, 3-, 7-, and 8-positions to optimize PDE10 affinity and selectivity over other PDE isoforms. The PI3K-optimized analogs copanlisib and PIK-90 are structurally committed to lipid kinase targets and would require complete deconstruction to access PDE-relevant substitution vectors [1].

Systematic α₁-Adrenoceptor SAR Exploration Using the Chern (1993) Pharmacophoric Map

The Chern et al. (1993) study provides a quantitative SAR framework mapping α₁-adrenoceptor affinity across 427-fold potency range (Ki 0.37-158 nM) as a function of side-chain identity, substitution position (2- vs. 3-position), and core modifications (5-carbonyl vs. thiocarbonyl, 7,8-dimethoxy) [1]. Procuring the unsubstituted core enables independent exploration of each SAR vector: (i) alkylation at the 2- or 3-position to install phenylpiperazine side chains; (ii) N-methylation of the imidazole nitrogen to assess hydrogen-bond donor effects; (iii) carbonyl-to-thiocarbonyl conversion to probe the 5-position electronic requirements. The most potent derivative (20b, Ki = 0.37 nM) and the weakest active (17, Ki = 158 nM) are both synthesized from the same core scaffold, confirming that only procurement of the unsubstituted starting material supports the full SAR exploration.

Dual PI3K/HDAC Inhibitor Development via Parallel Functionalization of the Quinazolinone Core

The Wu et al. (2017) dual inhibitor design strategy requires a core scaffold with available vectors for simultaneous PI3K pharmacophore attachment and HDAC zinc-binding group installation [1]. The unsubstituted 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one provides this exactly: the quinazolinone ring system engages the PI3K hinge region, while substitution at the 2- or 3-position can introduce a linker terminating in a hydroxamic acid or ortho-aminoanilide HDAC warhead. Pre-functionalized PI3K inhibitors such as copanlisib (5-aminopyrimidinecarboxamide occupying the affinity pocket) or PIK-90 (5-nicotinamide) lack the free substitution sites needed for HDAC pharmacophore attachment and would require multistep deprotection/refunctionalization sequences that are synthetically inefficient and reduce overall yield.

Lipophilicity-Tuned Antioxidant Development Using the Domany (1998) logP-Activity Relationship

The Domany et al. (1998) study established that imidazo[1,2-c]quinazoline derivatives inhibit lipid peroxidation in a lipophilicity-dependent manner, with higher logP compounds showing stronger activity in both NADPH-induced (rat brain microsomes) and Fe²⁺-induced (rat brain homogenate) assays [1]. The unsubstituted core scaffold (calculated logP ~0.8) represents the hydrophilic baseline. Systematic alkylation or arylation at the 2- and 3-positions can incrementally increase logP, allowing researchers to map the lipophilicity-activity relationship and identify the optimal balance between membrane permeability and aqueous solubility. This incremental logP tuning is not achievable with pre-functionalized high-logP analogs, which overshoot the optimal range and cannot be de-lipophilized without complete resynthesis.

Quote Request

Request a Quote for 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.